2-((1-Butyramido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple substituents. The complete chemical name this compound reflects the hierarchical structure beginning with the tetrahydrobenzothiophene core as the principal functional group. The benzothiophene system serves as the parent heterocycle, specifically the benzo[b]thiophene variant where the thiophene ring is fused to the benzene ring in the [b] configuration. The tetrahydro designation indicates complete saturation of the benzene portion of the fused ring system, specifically at positions 4, 5, 6, and 7.
The substituent nomenclature reveals the complexity of the molecular architecture, with the carboxamide functional group positioned at the 3-position of the benzothiophene core. The amino group at position 2 serves as the attachment point for the elaborated side chain containing the 1-butyramido-2,2,2-trichloroethyl moiety. This side chain represents a secondary structure where the butyramido group (derived from butyric acid) forms an amide bond with the amino nitrogen of the 2,2,2-trichloroethyl fragment. The systematic classification places this compound within the broader family of benzothiophene derivatives, specifically as a functionalized tetrahydrobenzothiophene carboxamide with halogenated alkyl and acyl substituents.
Properties
IUPAC Name |
2-[[1-(butanoylamino)-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl3N3O2S/c1-2-5-10(22)20-14(15(16,17)18)21-13-11(12(19)23)8-6-3-4-7-9(8)24-13/h14,21H,2-7H2,1H3,(H2,19,23)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQRZTYCMMVRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-butyramido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS No. 302934-31-2) is a derivative of benzo[b]thiophene that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and specific studies related to its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.76 g/mol. Its structure includes a tetrahydrobenzo[b]thiophene core with functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit a range of biological activities including antitumor , anti-inflammatory , and antiviral properties. The specific compound has been investigated for its potential in various therapeutic applications.
Antitumor Activity
Several studies have reported on the antitumor effects of related compounds. For instance:
- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines such as MCF-7 (breast cancer) and others .
- Mechanism of Action : The compound has been shown to induce apoptosis and necrosis in cancer cells through cell cycle arrest at G2/M and S phases . Flow cytometry analyses revealed significant alterations in DNA content indicative of these processes.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects:
- Analgesic Studies : Related derivatives have demonstrated analgesic effects exceeding those of standard analgesics like metamizole in animal models .
Antiviral and Antimicrobial Properties
Compounds with similar structures have been noted for their antiviral activities:
- Mechanisms : Various derivatives have been reported to possess significant antiviral properties against HIV and other viral pathogens .
Case Studies
A selection of studies highlights the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydrobenzo[b]thiophene scaffold is highly versatile, allowing modifications at the 2-amino and 3-carboxamide positions. Key analogs include:
Key Observations :
- Bioactivity : Piperazine-containing analogs (e.g., ) exhibit acetylcholinesterase (AChE) inhibition (60% at 2.6351 mM), surpassing donepezil (40% inhibition), likely due to enhanced receptor interactions from the piperazine moiety.
- Stereoelectronic Effects : The trichloroethyl group may stabilize the molecule via electron-withdrawing effects, as seen in related compounds with trichloromethyl groups .
Physicochemical Properties
Key Advantages of the Target Compound
- Enhanced Stability: The trichloroethyl group may confer resistance to metabolic degradation compared to non-halogenated analogs.
- Tunable Bioactivity : The butyramido group allows for further derivatization (e.g., prodrug strategies) to optimize pharmacokinetics.
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, the protocol involves:
Reagents :
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Cyclohexanone (1.0 eq)
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Malononitrile (1.2 eq)
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Elemental sulfur (1.5 eq)
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Morpholine (base, 2.0 eq)
Procedure :
-
Cyclohexanone, malononitrile, and morpholine are stirred in ethanol at 60°C for 4 hours.
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The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile , is isolated via filtration (Yield: 85–92%).
Characterization :
Hydrolysis of Nitrile to Carboxamide
The nitrile group at position 3 is hydrolyzed to a carboxamide under controlled conditions:
Reagents :
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)
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H₂O₂ (30%, 3.0 eq)
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NaOH (2.0 eq)
Procedure :
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The nitrile is stirred with H₂O₂ and NaOH in H₂O/EtOH (1:1) at 80°C for 6 hours.
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The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , is recrystallized from ethanol (Yield: 78–85%).
Characterization :
Functionalization of the 2-Amino Group
Reductive Amination with Trichloroacetaldehyde (Chloral)
Objective : Introduce the trichloroethyl group via reductive amination.
Reagents :
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2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq)
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Trichloroacetaldehyde (chloral, 1.2 eq)
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NaBH₃CN (1.5 eq)
Procedure :
-
Chloral and NaBH₃CN are added to the amine in MeOH at 0°C.
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The intermediate 2-(2,2,2-trichloroethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is isolated (Yield: 65–70%).
Characterization :
Acylation with Butyryl Chloride
Objective : Introduce the butyramido group.
Reagents :
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2-(2,2,2-trichloroethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq)
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Butyryl chloride (1.5 eq)
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Triethylamine (2.0 eq)
Procedure :
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The amine is dissolved in dry DCM under N₂.
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Butyryl chloride and Et₃N are added dropwise at 0°C.
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The product is purified via silica gel chromatography (Yield: 60–68%).
Characterization :
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IR : ν~max~ 1730 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).
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¹³C NMR (DMSO-d₆) : δ 172.1 (C=O butyramido), 169.8 (C=O carboxamide), 95.4 (CCl₃).
Alternative Route: Urea Linkage Formation
Reaction with Trichloroethyl Isocyanate
Reagents :
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq)
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2,2,2-Trichloroethyl isocyanate (1.2 eq)
Procedure :
-
The amine and isocyanate are stirred in THF at 25°C for 12 hours.
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The urea intermediate is isolated and acylated with butyryl chloride as in Section 3.2.
Yield : 55–62% over two steps.
Optimization and Challenges
Critical Parameters
Yield Comparison
| Method | Intermediate Yield | Final Yield |
|---|---|---|
| Reductive Amination | 65–70% | 60–68% |
| Urea Linkage | 70–75% | 55–62% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
